

spectroscopic data of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

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Compound of Interest

Compound Name: 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde**

Introduction: Unveiling a Versatile Heterocyclic Building Block

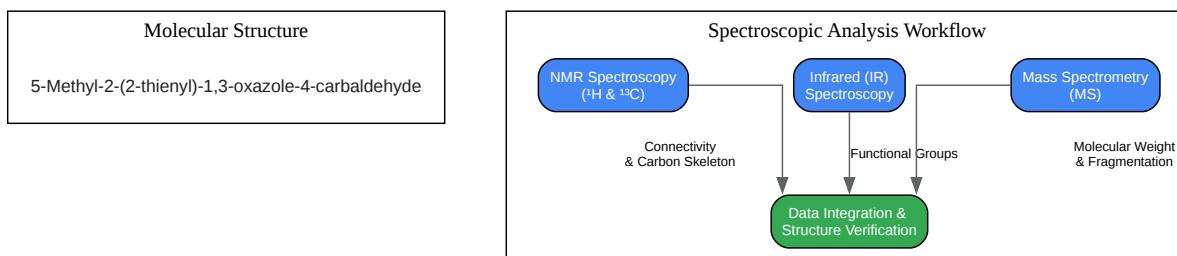
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is a multifaceted heterocyclic compound that stands at the crossroads of medicinal chemistry and materials science. Its molecular architecture, featuring a central oxazole ring flanked by a thiophene moiety and activated by an aldehyde group, makes it a valuable intermediate in the synthesis of more complex molecular entities.^[1] With a molecular formula of C₉H₇NO₂S and a molecular weight of 193.22 g/mol, this compound serves as a critical building block for developing novel pharmaceuticals, particularly those targeting neurological disorders, as well as advanced agrochemicals and specialized organic materials.^{[1][2]} The aldehyde functional group is particularly significant as it provides a reactive handle for derivatization, enabling its incorporation into a wide array of chemical structures and reactions.^[1]

This guide provides a comprehensive analysis of the expected spectroscopic data for **5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde**. As direct experimental spectra for this specific molecule are not readily available in the public domain, this document will leverage established principles of spectroscopic interpretation and draw upon data from structurally analogous compounds to predict and elucidate its characteristic spectral features. This

approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this compound in a laboratory setting.

Molecular Structure and Analytical Workflow

A thorough spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. The workflow for characterizing **5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde** involves a suite of complementary techniques, each providing unique insights into its molecular structure.



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Caption: Molecular structure and analytical workflow for spectroscopic characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton Environment Analysis

Proton NMR spectroscopy is an indispensable tool for mapping the proton framework of a molecule. The predicted ¹H NMR spectrum of **5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde** would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the heterocyclic rings and the aldehyde group.

Predicted ¹H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale & Comparative Insights
Aldehyde (-CHO)	9.8 - 10.2	Singlet (s)	1H	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond.
Thienyl H-5'	7.7 - 7.9	Doublet of doublets (dd)	1H	This proton is coupled to both H-3' and H-4'. Its downfield shift is attributed to its proximity to the electron-withdrawing oxazole ring.
Thienyl H-3'	7.6 - 7.8	Doublet of doublets (dd)	1H	Coupled to H-4' and H-5'. The precise chemical shift is influenced by the electronic interplay between the sulfur atom and the oxazole substituent.
Thienyl H-4'	7.1 - 7.3	Triplet or dd	1H	Coupled to both H-3' and H-5'. This proton typically appears

at a more upfield position compared to the other thiaryl protons.

The methyl group is attached to the oxazole ring and its signal is expected to be a sharp singlet in a region typical for methyl groups on aromatic rings.

Methyl (-CH₃) 2.6 - 2.8 Singlet (s) 3H

Note: Predicted chemical shifts are in ppm relative to TMS in a standard deuterated solvent like CDCl₃ or DMSO-d₆. Coupling constants (J) for the thiaryl protons are expected to be in the range of 3-5 Hz for J₃₄ and 1-2 Hz for J₃₅, and ~5 Hz for J₄₅.

The interpretation of these shifts is guided by the analysis of similar heterocyclic systems. For example, studies on other thiaryl-substituted heterocycles confirm the characteristic chemical shift ranges and coupling patterns for the thiophene ring protons.[3]

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon Skeleton Elucidation

Carbon-13 NMR provides a detailed map of the carbon backbone of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale & Comparative Insights
Aldehyde (C=O)	185 - 190	The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
Oxazole C2	160 - 165	This carbon is bonded to nitrogen and oxygen and is also attached to the thienyl ring, resulting in a downfield shift.
Oxazole C5	150 - 155	Substituted with the methyl group, this carbon's chemical shift is influenced by both the ring heteroatoms and the alkyl substituent.
Oxazole C4	125 - 130	This carbon, bearing the aldehyde group, will have its resonance influenced by the electron-withdrawing nature of the substituent.
Thienyl C2'	130 - 135	The carbon atom directly attached to the oxazole ring (ipso-carbon) is expected in this region.
Thienyl C3', C4', C5'	125 - 130	These carbons of the thiophene ring typically resonate in the aromatic region, with their specific shifts determined by their position relative to the sulfur atom and the oxazole substituent.
Methyl (-CH ₃)	12 - 16	The methyl carbon appears in the typical upfield aliphatic

region. Similar values are seen in related methyl-substituted heterocycles.[\[4\]](#)

The predicted shifts are based on established ranges for carbons in oxazole and thiophene rings. For instance, the chemical shifts of oxazole ring carbons in similar structures have been reported in this range.[\[5\]](#)[\[6\]](#)

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrument Setup: Utilize a high-field NMR spectrometer equipped for ^{13}C detection.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ^{13}C and its longer relaxation times.
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of **5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde** is expected to show characteristic absorption bands for the aldehyde, the thienyl group, and the oxazole ring.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Rationale
3100 - 3150	Aromatic C-H Stretch (Thienyl)	Medium	Characteristic stretching vibrations for C-H bonds on the thiophene ring.
2900 - 3000	Aliphatic C-H Stretch (Methyl)	Medium	Stretching vibrations of the C-H bonds in the methyl group.
2820 - 2850 & 2720 - 2750	Aldehyde C-H Stretch	Medium	The presence of two distinct bands (Fermi resonance) is a hallmark of the aldehyde C-H stretch.
1680 - 1700	C=O Stretch (Aldehyde)	Strong	A strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde.
1500 - 1650	C=N and C=C Stretch	Medium-Strong	Overlapping stretching vibrations from the oxazole and thiophene rings.
1000 - 1300	C-O-C Stretch	Strong	Characteristic stretching vibrations of the ether-like C-O-C linkage within the oxazole ring.

The assignment of these bands is supported by extensive literature on the IR spectroscopy of heterocyclic compounds.[7][8]

Experimental Protocol: FT-IR Spectroscopy

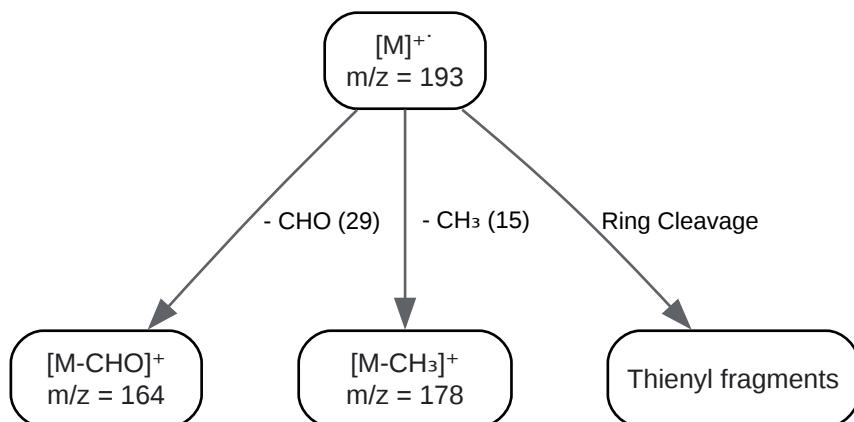
- Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Data Acquisition: Place the sample in the beam path of an FT-IR spectrometer and record the spectrum, typically in the $4000\text{-}400\text{ cm}^{-1}$ range.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrometry Data

- Molecular Ion (M^+): The mass spectrum should exhibit a clear molecular ion peak at an m/z corresponding to the molecular weight of the compound, which is 193.22. Due to the presence of a sulfur atom, an $(M+2)^+$ peak with an intensity of about 4.4% relative to the M^+ peak is expected due to the natural abundance of the ^{34}S isotope.
- Major Fragmentation Pathways:
 - Loss of the aldehyde group (-CHO, 29 amu): A significant fragment at m/z 164.
 - Loss of a methyl radical (-CH₃, 15 amu): A fragment at m/z 178.
 - Cleavage of the thiophene ring.



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Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer method like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic characterization of **5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde** is essential for confirming its structural integrity and purity, which are critical for its application in research and development. This guide provides a detailed predictive framework for its ^1H NMR, ^{13}C NMR, IR, and mass spectra. By combining the insights from these complementary analytical techniques, researchers can confidently verify the identity of

this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

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